Phenazostatin A

Description

isolated from Streptomyces sp.; structure given in first source

Structure

3D Structure

Properties

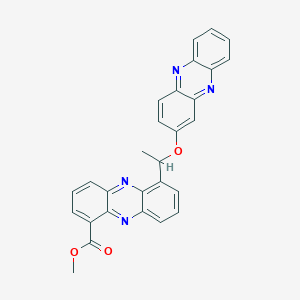

Molecular Formula |

C28H20N4O3 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

methyl 6-(1-phenazin-2-yloxyethyl)phenazine-1-carboxylate |

InChI |

InChI=1S/C28H20N4O3/c1-16(35-17-13-14-22-25(15-17)30-21-10-4-3-9-20(21)29-22)18-7-5-11-23-26(18)31-24-12-6-8-19(27(24)32-23)28(33)34-2/h3-16H,1-2H3 |

InChI Key |

UMCSSUSEJCLNON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)OC4=CC5=NC6=CC=CC=C6N=C5C=C4 |

Synonyms |

phenazostatin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Phenazostatin A: A Neuroprotective Agent from Streptomyces sp.

A comprehensive overview of the isolation, structure elucidation, and biological activity of a promising diphenazine compound.

Phenazostatin A, a novel diphenazine compound, was first isolated from the culture broth of Streptomyces sp. 833. This discovery has garnered attention within the scientific community due to its significant neuroprotective and free radical scavenging properties. This technical guide provides an in-depth analysis of the discovery of this compound, detailing the experimental protocols from isolation to biological evaluation, and presenting key quantitative data for researchers, scientists, and drug development professionals.

Isolation and Purification

The journey to obtaining pure this compound began with the fermentation of Streptomyces sp. 833. The culture broth was systematically processed to isolate the active compounds.

Experimental Protocol: Isolation of this compound

-

Fermentation: Streptomyces sp. 833 was cultured in a suitable broth medium to encourage the production of secondary metabolites, including this compound.

-

Extraction: The culture broth was harvested and subjected to solvent extraction, typically using ethyl acetate, to separate the organic compounds from the aqueous medium.

-

Chromatography: The crude extract was then purified through a series of chromatographic techniques. This multi-step process often involves:

-

Silica Gel Column Chromatography: The initial separation of compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Further purification to remove impurities of similar polarity.

-

High-Performance Liquid Chromatography (HPLC): The final step to yield highly pure this compound.

-

The following diagram illustrates the general workflow for the isolation of this compound:

Technical Guide: Isolation of Phenazostatin A from Marine Actinomycetes

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation and characterization of Phenazostatin A, a neuroprotective diphenazine compound, from marine actinomycetes. It includes detailed experimental protocols, quantitative data summaries, and a visual workflow of the isolation process.

Introduction

Phenazostatins are a class of diphenazine compounds known for their significant biological activities. This compound, specifically, has garnered attention for its potent neuronal cell-protecting properties and free radical scavenging capabilities.[1] It was first isolated from the culture broth of Streptomyces sp. 833.[1] Marine actinomycetes, particularly from the genus Streptomyces, are prolific producers of diverse secondary metabolites, making them a critical resource for the discovery of novel therapeutic agents.[2][3][4] This guide details the methodology for the isolation of this compound, from the cultivation of the source organism to the purification of the final compound.

Producing Microorganism and Fermentation

The isolation of this compound originates from the fermentation of a specific marine actinomycete strain.

-

Organism : Streptomyces sp. 833[1]

-

Fermentation Medium : A suitable medium for the production of secondary metabolites by Streptomyces often includes sources of carbon, nitrogen, and minerals. Common media include Starch Casein Nitrate Agar or broth variations.[5][6][7] For large-scale production, a liquid medium such as malt extract/yeast extract/glucose in artificial seawater is effective.[8]

-

Cultivation Conditions : The culture is incubated under specific conditions to optimize the production of this compound. Typically, this involves incubation at a controlled temperature (e.g., 28-30°C) for a period of several days (e.g., 5-14 days) with shaking to ensure adequate aeration.[5][9]

Experimental Protocol: Isolation and Purification

The following protocol outlines the multi-step process for extracting and purifying this compound from the fermentation broth of Streptomyces sp. 833.

3.1 Extraction

-

Separation of Biomass : Post-fermentation, the culture broth is centrifuged to separate the supernatant from the mycelial cake.

-

Solvent Extraction : The supernatant, containing the secreted this compound, is extracted with an organic solvent. Ethyl acetate is commonly used for this purpose. The extraction is typically performed multiple times to ensure a high yield.

-

Concentration : The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

3.2 Chromatographic Purification The crude extract is a complex mixture of metabolites and requires several stages of chromatography for the isolation of pure this compound.

-

Silica Gel Chromatography : The crude extract is first subjected to silica gel column chromatography. The column is eluted with a solvent gradient of increasing polarity (e.g., a chloroform-methanol system) to separate compounds based on their affinity for the silica.

-

Size-Exclusion Chromatography : Fractions containing the target compound are pooled, concentrated, and further purified using a size-exclusion resin like Sephadex LH-20. This step separates molecules based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step often involves preparative HPLC on a reverse-phase column (e.g., C18). An isocratic or gradient elution with a suitable solvent system (e.g., methanol-water) is used to yield highly pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Data Presentation

The physicochemical and biological properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₆N₂O₄ |

| Appearance | Yellow Powder |

| UV (λmax in MeOH) | 265, 368 nm |

| Mass Spectrometry | High-resolution FAB-MS |

Data derived from the initial characterization of Phenazostatins A and B.[1]

Table 2: Biological Activity of this compound

| Assay | Result (EC₅₀) | Description |

| Glutamate Toxicity Inhibition | 0.34 µM | Protection of N18-RE-105 neuronal cells against glutamate-induced toxicity.[1] |

| Free Radical Scavenging | Active | Demonstrated activity in free radical scavenging assays.[1] |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Structure Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to elucidate the complex chemical structure and connectivity of the atoms.[10]

Conclusion

The isolation of this compound from the marine actinomycete Streptomyces sp. 833 involves a systematic process of fermentation, extraction, and multi-step chromatographic purification. Its potent neuroprotective activity underscores the importance of marine microorganisms as a valuable source for discovering novel drug leads.[1] The protocols and data presented in this guide offer a foundational framework for researchers engaged in the exploration of natural products from marine environments.

References

- 1. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Marine Rare Actinomycetes: A Promising Source of Structurally Diverse and Unique Novel Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity – ScienceOpen [scienceopen.com]

- 5. armatsbioteklab.in [armatsbioteklab.in]

- 6. ijltemas.in [ijltemas.in]

- 7. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]

- 8. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 9. Isolation and Characterization of Novel Marine-Derived Actinomycete Taxa Rich in Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Structure and Stereochemistry of Phenazostatin A

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, a novel diphenazine compound. The information is curated for professionals in the fields of chemical research and drug development, with a focus on data presentation and experimental methodology.

Chemical Structure

This compound is a natural product isolated from the culture broth of Streptomyces sp. 833[1]. It belongs to the phenazine class of compounds, which are characterized by a dibenzo annulated pyrazine core structure[2][3]. The phenazine skeleton is a key feature of numerous natural products known for their diverse biological activities, including antimicrobial and anticancer properties[4][5][6]. The fundamental phenazine structure consists of a tricyclic aromatic system with two nitrogen atoms in a 1,4-orientation within the central pyrazine ring[2][5].

The chemical structure of this compound is a dimeric phenazine derivative. Specifically, it is a diphenazine compound, indicating a structure composed of two phenazine-like units[1].

Stereochemistry

The stereochemistry of the phenazostatin family is a critical aspect of their chemical identity and biological function. For instance, Phenazostatin D has been identified as the meso-form of Phenazostatin B[7][8][9]. While the initial isolation paper for this compound does not provide an in-depth analysis of its absolute stereochemistry, the distinction between different phenazostatins often lies in their stereoisomeric forms[9]. Further studies, including asymmetric total synthesis, would be required to definitively assign the absolute configuration of all stereocenters in this compound.

Biological Activity and Quantitative Data

This compound has been identified as a potent neuronal cell protecting agent[1]. It exhibits significant activity in protecting N18-RE-105 cells from glutamate-induced toxicity[1]. Additionally, it demonstrates free radical scavenging activity[1]. The biological efficacy of this compound and its counterpart, Phenazostatin B, have been quantified and are summarized in the table below.

| Compound | EC50 (μM) for inhibition of glutamate toxicity in N18-RE-105 cells |

| This compound | 0.34[1] |

| Phenazostatin B | 0.33[1] |

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and characterization of this compound as described in the initial literature[1].

Fermentation and Isolation

-

Producing Organism : Streptomyces sp. 833

-

Fermentation : The producing strain was cultured in a medium conducive to the production of secondary metabolites.

-

Extraction : The culture broth was harvested and subjected to solvent extraction to isolate the crude mixture of compounds.

-

Purification : The crude extract was purified using a series of chromatographic techniques, likely including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR experiments were conducted to elucidate the connectivity of atoms and the overall carbon-hydrogen framework.

-

UV-Vis Spectroscopy : To characterize the chromophore of the molecule, which is typical for phenazine compounds.

Neuronal Cell Protection Assay

-

Cell Line : N18-RE-105, a hybrid cell line of neuroblastoma and retina cells.

-

Assay Principle : The assay measures the ability of a compound to protect the cells from the neurotoxic effects of glutamate.

-

Methodology :

-

N18-RE-105 cells were cultured under standard conditions.

-

The cells were treated with varying concentrations of this compound.

-

Glutamate was added to induce cell death.

-

Cell viability was assessed using a suitable method, such as the MTT assay, to determine the concentration at which this compound provides 50% protection (EC50).

-

Visualizations

The following diagrams illustrate the general workflow for the discovery of this compound and a conceptual signaling pathway for its neuroprotective effects.

Caption: Experimental workflow for the isolation, characterization, and bioactivity testing of this compound.

Caption: Conceptual signaling pathway of this compound's neuroprotective mechanism.

References

- 1. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenazine - Wikipedia [en.wikipedia.org]

- 3. Phenazine | C12H8N2 | CID 4757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total synthesis and antileukemic evaluations of the phenazine 5,10-dioxide natural products iodinin, myxin and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

The Biosynthesis of Phenazostatin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazostatin A, a novel diphenazine compound, was first isolated from the culture broth of Streptomyces sp. 833.[1] This molecule, along with its congeners, has garnered significant interest due to its neuroprotective and free radical scavenging activities.[1] As a member of the phenazine family of natural products, this compound's biosynthesis is rooted in the well-established shikimic acid pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of phenazine biosynthesis. It details the core enzymatic steps, proposes a putative dimerization mechanism, and presents relevant quantitative data and experimental protocols to facilitate further research and drug development efforts.

Core Biosynthetic Pathway of the Phenazine Scaffold

The biosynthesis of phenazine natural products originates from the shikimic acid pathway, utilizing chorismic acid as a key precursor.[2] A conserved set of enzymes, typically encoded by a phz operon, catalyzes the formation of the core phenazine structure.[3] While the specific gene cluster for this compound in Streptomyces sp. 833 has not yet been elucidated, the initial steps are highly conserved across various phenazine-producing bacteria.

The formation of the phenazine core generally proceeds as follows:

-

Formation of 2-amino-2-desoxyisochorismic acid (ADIC): The enzyme PhzE, an anthranilate synthase homolog, catalyzes the conversion of chorismic acid to ADIC.[3]

-

Formation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): The isochorismatase PhzD hydrolyzes ADIC to produce DHHA.[3]

-

Isomerization of DHHA: PhzF, a dimeric isomerase, catalyzes the isomerization of DHHA to an unstable aminoketone intermediate.[4]

-

Dimerization and Cyclization: Two molecules of the aminoketone intermediate are condensed and cyclized by the enzyme PhzB to form the tricyclic hexahydrophenazine-1,6-dicarboxylic acid (HHPDC).[3]

-

Aromatization: The final steps involve a series of oxidations and, in some cases, decarboxylations to yield the aromatic phenazine core, such as phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). The FMN-dependent oxidase PhzG is a key enzyme in this process.[3][5]

Proposed Biosynthesis of this compound

This compound is characterized as a diphenazine, indicating a dimeric structure formed from two phenazine monomers. While the precise mechanism of dimerization in this compound biosynthesis is currently unknown, it is hypothesized to occur after the formation of a monomeric phenazine precursor.

The following diagram illustrates the proposed biosynthetic pathway for a phenazine monomer, which is the putative precursor to this compound.

Caption: Proposed biosynthetic pathway of a phenazine monomer leading to this compound.

The dimerization of the phenazine monomer to form this compound is likely catalyzed by a specific enzyme or enzyme complex to ensure the correct regiochemistry and stereochemistry of the final product. The nature of this dimerization enzyme remains a key area for future research.

Quantitative Data

Currently, there is no specific quantitative data available for the biosynthesis of this compound. However, data from studies on the production of other phenazine compounds can provide a valuable reference for researchers. The following table summarizes yields of various phenazines from different bacterial strains.

| Phenazine Compound | Producing Strain | Titer/Yield | Reference |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas chlororaphis Lzh-T5 | 11 g/L (of DHHA precursor) | [6] |

| 2-Hydroxyphenazine (2-OH-PHZ) | Pseudomonas chlororaphis GP72 | 4.5 mg/L | [7] |

| Phenazostatins A and B | Streptomyces sp. 833 | EC50: 0.34 and 0.33 µM (inhibition of glutamate toxicity) | [1] |

Note: The data for Phenazostatins A and B reflects their biological activity rather than production yield, as yield data was not available in the cited literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic and biochemical approaches. Below are detailed methodologies for key experiments that are commonly employed in the study of natural product biosynthesis.

Identification of the Biosynthetic Gene Cluster (BGC)

A common strategy to identify the BGC is through genome mining of the producing organism, Streptomyces sp. 833.

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Protocol:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of Streptomyces sp. 833 using a standard bacterial genomic DNA isolation kit.

-

Genome Sequencing: The extracted genomic DNA is subjected to whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina or PacBio).

-

Genome Assembly: The sequencing reads are assembled into a draft or complete genome sequence using bioinformatics tools such as SPAdes or Canu.

-

BGC Prediction: The assembled genome is analyzed using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software to identify putative secondary metabolite biosynthetic gene clusters.

-

Homology Analysis: The predicted BGCs are manually inspected for the presence of genes homologous to known phenazine biosynthesis genes (phz genes) using BLAST (Basic Local Alignment Search Tool). A cluster containing a core set of phz genes would be the prime candidate for the this compound BGC.

Gene Inactivation and Heterologous Expression

To confirm the involvement of the identified BGC in this compound biosynthesis, gene inactivation and heterologous expression studies are essential.

Caption: Experimental workflow for gene function analysis in this compound biosynthesis.

Protocol for Gene Inactivation:

-

Construct Gene Knockout Vector: A knockout vector for a target phz gene is constructed using a suitable suicide vector for Streptomyces. This typically involves cloning fragments of the gene flanking a resistance cassette into the vector.

-

Conjugation: The knockout vector is introduced into Streptomyces sp. 833 via intergeneric conjugation from an E. coli donor strain.

-

Generate Mutant Strain: Exconjugants are selected for the antibiotic resistance marker, and double-crossover homologous recombination events are screened to confirm the gene deletion.

-

Metabolite Analysis: The mutant strain is cultivated under the same conditions as the wild-type strain. The culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production.

Protocol for Heterologous Expression:

-

Clone BGC: The entire putative this compound BGC is cloned into an expression vector suitable for a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Transform Heterologous Host: The expression construct is introduced into the chosen heterologous host.

-

Induce Gene Expression: The transformed host is cultured under conditions that induce the expression of the cloned BGC.

-

Metabolite Analysis: The culture extract of the heterologous host is analyzed by HPLC and MS for the production of this compound.

Conclusion

The biosynthesis of this compound is a fascinating area of research with implications for the development of new neuroprotective agents. While the specific details of its biosynthetic pathway are yet to be fully elucidated, the foundational knowledge of general phenazine biosynthesis provides a robust framework for future investigations. The proposed pathway, centered on the dimerization of a phenazine monomer derived from chorismic acid, offers a clear hypothesis to be tested through the experimental approaches outlined in this guide. Further research focused on identifying the specific biosynthetic gene cluster and characterizing the key enzymes, particularly the putative dimerization enzyme, will be crucial in unlocking the full potential of this compound and its derivatives for therapeutic applications.

References

- 1. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenazine - Wikipedia [en.wikipedia.org]

- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the phenazine biosynthesis enzyme PhzG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenazostatin A and its Analogs (B, C, D)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazostatins are a group of naturally occurring diphenazine compounds that have garnered interest in the scientific community for their potential therapeutic applications. Isolated from various microbial sources, these analogs—Phenazostatin A, B, C, and D—exhibit a range of biological activities, most notably neuroprotective and free-radical scavenging effects. This technical guide provides a comprehensive overview of the current knowledge on these compounds, including their chemical structures, biological activities, and the experimental methodologies used for their evaluation.

Chemical Structures and Properties

Phenazostatins share a common diphenazine core structure. Phenazostatin D has been identified as the meso-form of Phenazostatin B, indicating an identical core structure with a difference in stereochemistry. While the full structural elucidation of Phenazostatins A and C from publicly available literature remains to be consolidated, their shared diphenazine scaffold is the basis for their observed biological activities.

Table 1: Physicochemical Properties of Phenazostatin Analogs

| Compound | Molecular Formula | Molecular Weight | Source Organism | Key Structural Features |

| This compound | Not fully elucidated | Not fully elucidated | Streptomyces sp. | Diphenazine core |

| Phenazostatin B | C₃₂H₂₆N₄O₄ | 530.58 | Streptomyces sp. | Dimeric phenazine |

| Phenazostatin C | Not fully elucidated | Not fully elucidated | Streptomyces sp. | Diphenazine core |

| Phenazostatin D | C₃₂H₂₆N₄O₄ | 530.58 | Pseudonocardia sp. B6273 | Meso-form of Phenazostatin B[1] |

Biological Activities

The primary reported biological activities of Phenazostatins A, B, and C are their neuroprotective and free-radical scavenging properties. Phenazostatin D, in the studies conducted thus far, has been found to be inactive against tested bacteria and fungi.[1]

Neuroprotective Activity

Phenazostatins A, B, and C have demonstrated the ability to protect neuronal cells from glutamate-induced toxicity. This is a significant finding as glutamate excitotoxicity is implicated in a variety of neurodegenerative disorders.

Table 2: Neuroprotective Activity of Phenazostatin Analogs against Glutamate-Induced Toxicity in N18-RE-105 Cells

| Compound | EC₅₀ (µM) | Reference |

| This compound | 0.34 | [2] |

| Phenazostatin B | 0.33 | [2] |

| Phenazostatin C | Not reported | |

| Phenazostatin D | Not reported |

Free Radical Scavenging Activity

The diphenazine structure of these compounds suggests an inherent potential for free radical scavenging. This antioxidant activity likely contributes to their neuroprotective effects by mitigating oxidative stress, a key factor in neuronal cell death.

Anticancer Activity

While the broader class of phenazine compounds has been investigated for anticancer properties, specific cytotoxic data for Phenazostatins A, B, C, and D against cancer cell lines is not yet widely available in the public domain.[3][4][5][6][7][8] Further research is required to explore the potential of these specific analogs as anticancer agents.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Phenazostatin analogs.

Isolation and Purification of Phenazostatin D

The following protocol describes the isolation and purification of Phenazostatin D from the marine actinomycete Pseudonocardia sp. B6273.[1]

-

Fermentation: The actinomycete is cultured in a suitable medium to produce the desired metabolites.

-

Extraction: The culture broth and mycelium are extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.[1]

-

Chromatography:

-

The crude extract is subjected to vacuum flash chromatography on silica gel.

-

Fractions are eluted with a gradient of solvents, for example, a dichloromethane/methanol gradient.[1]

-

Further separation is achieved by re-chromatographing the relevant fractions using vacuum flash chromatography with a different solvent system (e.g., cyclohexane/dichloromethane).[1]

-

Final purification is performed using preparative thin-layer chromatography (PTLC) to yield pure Phenazostatin D.[1]

-

Glutamate-Induced Cytotoxicity Assay in N18-RE-105 Cells

This assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced cell death in the N18-RE-105 neuroblastoma-glioma hybrid cell line.

-

Cell Culture: N18-RE-105 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with varying concentrations of the Phenazostatin analogs for a predetermined period.

-

Following pre-treatment, a toxic concentration of glutamate is added to the wells (excluding the control wells).

-

-

Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A decrease in viability indicates cytotoxicity, while protection against this decrease by the test compound indicates a neuroprotective effect.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This spectrophotometric assay is a standard method for evaluating the antioxidant activity of compounds.

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The solution has a deep violet color.[1][3][9][10][11][12][13]

-

Reaction: The test compound (Phenazostatin analog) at various concentrations is added to the DPPH solution.[9][10][11][12][13]

-

Incubation: The reaction mixture is incubated in the dark for a specified time (e.g., 30 minutes).[9][11]

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).[9][11] A decrease in absorbance, corresponding to a color change from violet to yellow, indicates that the compound has scavenged the DPPH free radical.[3] The percentage of scavenging activity is then calculated.

Signaling Pathways and Logical Relationships

The precise signaling pathways through which Phenazostatins exert their neuroprotective effects have not yet been fully elucidated in the available scientific literature. However, based on their known activities, several potential pathways can be hypothesized.

Potential Neuroprotective Mechanisms

The neuroprotective effects of Phenazostatins against glutamate-induced excitotoxicity and oxidative stress may involve the modulation of several key signaling pathways.

Figure 1. Hypothesized neuroprotective mechanism of Phenazostatins.

Experimental Workflow for Biological Evaluation

The general workflow for investigating the biological activities of Phenazostatin analogs involves a series of established experimental procedures.

Figure 2. General experimental workflow for Phenazostatin research.

Conclusion and Future Directions

Phenazostatins A, B, and C represent a promising class of natural products with demonstrated neuroprotective and free-radical scavenging activities. Phenazostatin D, as the meso-form of B, provides an interesting point of comparison for structure-activity relationship studies. While initial biological data is encouraging, further research is essential to fully unlock their therapeutic potential.

Key areas for future investigation include:

-

Complete structural elucidation of Phenazostatins A and C.

-

In-depth investigation of the signaling pathways involved in their neuroprotective effects.

-

Comprehensive screening of their anticancer activities against a panel of human cancer cell lines.

-

Synthesis of analogs to explore structure-activity relationships and optimize biological activity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and its analogs.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenazine Cations as Anticancer Theranostics† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Free radical scavenging activity [protocols.io]

- 10. iomcworld.com [iomcworld.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Phenazostatin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazostatin A, a diphenazine compound isolated from Streptomyces sp., has demonstrated significant neuroprotective properties.[1] This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in mitigating glutamate-induced excitotoxicity and its inherent free radical scavenging capabilities. Detailed experimental protocols for assessing these activities are provided, along with a quantitative summary of its efficacy. Visual diagrams of the proposed signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's biological functions.

Core Mechanism of Action: Neuroprotection via Antioxidant Activity

The primary mechanism of action of this compound is centered on its ability to protect neuronal cells from damage. This neuroprotective effect is attributed to two key activities: the inhibition of glutamate toxicity and the scavenging of free radicals.

1.1. Inhibition of Glutamate-Induced Excitotoxicity

Glutamate is a major excitatory neurotransmitter in the central nervous system. However, excessive glutamate levels lead to a toxic process known as excitotoxicity, which is implicated in various neurodegenerative diseases.[2] Excitotoxicity triggers a cascade of events, including an influx of Ca2+ ions, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death.[2]

This compound has been shown to effectively inhibit glutamate toxicity in the neuronal cell line N18-RE-105.[1] While the precise molecular target for this inhibition has not been definitively identified, the data suggests that this compound interferes with the downstream damaging effects of excessive glutamate signaling, likely through its antioxidant properties.

1.2. Free Radical Scavenging

Free radicals, or reactive oxygen species (ROS), are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is a key contributor to neurodegeneration.[3][4]

This compound exhibits potent free radical scavenging activity.[1] This activity is likely mediated through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET), where the phenazine structure can neutralize free radicals.[5][6] By directly scavenging these harmful species, this compound helps to reduce oxidative stress and protect neurons from oxidative damage.

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified in various assays. The following table summarizes the key quantitative data available.

| Compound | Assay | Cell Line | Endpoint | Value | Reference |

| This compound | Glutamate Toxicity | N18-RE-105 | EC50 | 0.34 µM | [1] |

| Phenazostatin B | Glutamate Toxicity | N18-RE-105 | EC50 | 0.33 µM | [1] |

Experimental Protocols

3.1. Glutamate-Induced Cytotoxicity Assay in N18-RE-105 Cells

This protocol is based on methodologies used to assess neuroprotection against glutamate-induced cell death.[7][8]

Objective: To determine the protective effect of this compound against glutamate-induced cytotoxicity in the N18-RE-105 neuronal cell line.

Materials:

-

N18-RE-105 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

L-glutamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed N18-RE-105 cells in a 96-well plate at a density of 5 x 10³ to 3 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 30 minutes.

-

Glutamate Induction: Induce cytotoxicity by adding L-glutamic acid to a final concentration of 10-20 mM.

-

Incubation: Incubate the cells for 24 hours.

-

MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the EC50 value of this compound.

3.2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This protocol is a standard method for evaluating the free radical scavenging activity of a compound.[9][10][11]

Objective: To quantify the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

DPPH

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

-

Reaction Mixture: In a 96-well plate or cuvette, add a defined volume of the this compound dilutions.

-

Initiate Reaction: Add an equal volume of the DPPH working solution to each well/cuvette.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value.

Visualizations

4.1. Signaling Pathway of Neuroprotection

Caption: Proposed neuroprotective mechanism of this compound.

4.2. Experimental Workflow for Glutamate Toxicity Assay

Caption: Workflow for assessing neuroprotective activity.

4.3. Experimental Workflow for DPPH Assay

Caption: Workflow for DPPH free radical scavenging assay.

References

- 1. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases [frontiersin.org]

- 5. Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free radical scavenging mechanism of 1,3,4-oxadiazole derivatives: thermodynamics of O–H and N–H bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. mdpi.com [mdpi.com]

Phenazostatin A: A Technical Guide to its Neuronal Cell Protecting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazostatin A, a diphenazine compound isolated from Streptomyces sp., has emerged as a promising agent for neuronal cell protection. This technical guide provides a comprehensive overview of its core attributes, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a review of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound is a novel diphenazine compound that has been identified as a potent neuroprotective substance.[1] Isolated from the culture broth of Streptomyces sp. 833, it has demonstrated significant efficacy in protecting neuronal cells from glutamate-induced toxicity.[1] This activity, coupled with its inherent free radical scavenging properties, positions this compound as a compelling candidate for further investigation in the context of neurodegenerative diseases and acute neuronal injury.

Mechanism of Action

The primary neuroprotective mechanism of this compound appears to be multifaceted, centering on the attenuation of glutamate-induced excitotoxicity and the scavenging of free radicals.[1]

2.1. Inhibition of Glutamate Toxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal damage and death through a process known as excitotoxicity. This compound has been shown to effectively inhibit this process in N18-RE-105 neuronal cells.[1] The underlying mechanism in this cell line for glutamate-induced toxicity involves the inhibition of cystine uptake, which leads to a depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion results in oxidative stress and subsequent cell death. It is plausible that this compound exerts its protective effect by interfering with this pathway, potentially by preserving cystine uptake or by compensating for the loss of GSH through its own antioxidant activity.

2.2. Free Radical Scavenging

This compound has been noted for its free radical scavenging activity.[1] This is a crucial aspect of its neuroprotective profile, as oxidative stress is a key pathological feature in many neurodegenerative disorders. The phenazine chemical scaffold is known to possess antioxidant properties. The mechanism of scavenging likely involves the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing damage to cellular components such as lipids, proteins, and DNA.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound's neuroprotective activity.

| Assay | Cell Line | Parameter | Value | Reference |

| Glutamate Toxicity | N18-RE-105 | EC50 | 0.34 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

4.1. Glutamate-Induced Neurotoxicity Assay in N18-RE-105 Cells

This protocol is based on established methods for assessing neuroprotection against glutamate-induced excitotoxicity.

-

Cell Culture:

-

N18-RE-105 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to attach overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing varying concentrations of this compound.

-

After a 1-hour pre-incubation period, glutamate is added to a final concentration of 5 mM.

-

Control wells should include cells treated with vehicle only, glutamate only, and this compound only.

-

-

Assessment of Cell Viability (MTT Assay):

-

After 24 hours of incubation with glutamate, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control. The EC50 value is calculated from the dose-response curve.

-

4.2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This protocol provides a general method for assessing the free radical scavenging activity of a compound like this compound.

-

Reagents:

-

DPPH solution (0.1 mM in methanol).

-

This compound solutions at various concentrations in methanol.

-

Ascorbic acid or Trolox as a positive control.

-

-

Procedure:

-

In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the this compound solution at different concentrations.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.

-

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

-

Signaling Pathways & Visualizations

The neuroprotective effects of this compound are likely mediated through the modulation of key intracellular signaling pathways.

5.1. Putative Neuroprotective Signaling Pathway of this compound

Based on its known activities, a plausible signaling pathway for this compound's neuroprotection against glutamate-induced toxicity is proposed. This involves the counteraction of oxidative stress initiated by the inhibition of the cystine/glutamate antiporter (System xc-).

Caption: Putative mechanism of this compound in mitigating glutamate-induced oxidative stress.

5.2. Experimental Workflow for Assessing Neuroprotective Activity

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound.

Caption: Workflow for in vitro neuroprotection screening.

Conclusion and Future Directions

This compound presents a compelling profile as a neuronal cell protecting agent. Its ability to counteract glutamate-induced toxicity at sub-micromolar concentrations, combined with its free radical scavenging properties, underscores its therapeutic potential.

Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of this compound beyond general free radical scavenging will be crucial for understanding its mechanism of action.

-

In Vivo Efficacy: Preclinical studies in animal models of neurodegenerative diseases and acute neuronal injury are necessary to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of even more potent and selective neuroprotective agents.

-

Exploration of Downstream Signaling Pathways: Investigating the effects of this compound on key neuroprotective signaling cascades, such as the Nrf2-ARE and PI3K/Akt pathways, will provide a more complete picture of its cellular effects.

References

An In-depth Technical Guide on the Core Free Radical Scavenging Activity of Phenazostatin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazostatin A is a diphenazine compound isolated from Streptomyces sp. that has garnered interest for its neuroprotective properties.[1] Preliminary studies have indicated that this compound exhibits free radical scavenging activity, a crucial mechanism for neuroprotection, as oxidative stress is a key contributor to neuronal damage.[1] This technical guide provides a comprehensive overview of the methodologies to evaluate the free radical scavenging potential of this compound, summarizes the current state of knowledge, and proposes potential mechanisms of action based on related chemical structures. Due to the limited publicly available quantitative data specifically for this compound, this guide focuses on the experimental protocols and theoretical frameworks necessary for its evaluation.

Data Presentation

Quantitative data on the free radical scavenging activity of this compound is not extensively available in peer-reviewed literature. The tables below are structured to accommodate future experimental findings and provide a framework for data comparison.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Assay | Radical Species | IC₅₀ (µM) | % Inhibition (at a specific concentration) | Positive Control (IC₅₀ in µM) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Data not available | Ascorbic Acid / Trolox |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Data not available | Ascorbic Acid / Trolox |

| Superoxide Anion Scavenging | O₂⁻ | Data not available | Data not available | Quercetin / Gallic Acid |

| Hydroxyl Radical Scavenging | •OH | Data not available | Data not available | Mannitol / Catalase |

Table 2: Cellular Antioxidant Activity of this compound

| Assay | Cell Line | Oxidative Stressor | Measurement | EC₅₀ (µM) |

| Cellular Antioxidant Assay (CAA) | e.g., HepG2, SH-SY5Y | AAPH | Fluorescence reduction | Data not available |

| Lipid Peroxidation Assay | e.g., PC12, primary neurons | H₂O₂ / Fe²⁺ | Thiobarbituric acid reactive substances (TBARS) | Data not available |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to quantitatively assess the free radical scavenging and antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[2]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions to determine the IC₅₀ value.

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of this compound.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the control, add 100 µL of the solvent used for the sample to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method for determining the antioxidant capacity of compounds.[4]

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants can neutralize this radical cation, leading to a decrease in absorbance at 734 nm.[5]

Materials:

-

ABTS (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate buffered saline (PBS) or ethanol

-

This compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•⁺ Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Dilution of ABTS•⁺ Solution: Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Assay Protocol:

-

In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of the various concentrations of this compound.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻).

Principle: Superoxide radicals are generated non-enzymatically by the phenazine methosulfate-NADH system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye. The presence of a superoxide scavenger will inhibit this reduction.[6]

Materials:

-

Tris-HCl buffer (16 mM, pH 8.0)

-

NADH (Nicotinamide adenine dinucleotide, reduced form) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

This compound

-

Positive control (e.g., Quercetin)

Procedure:

-

Reaction Mixture: In a test tube, mix Tris-HCl buffer, NADH solution, and NBT solution.

-

Sample Addition: Add various concentrations of this compound to the reaction mixture.

-

Initiation of Reaction: Add PMS solution to initiate the reaction.

-

Incubation: Incubate at 25°C for 5 minutes.

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of scavenging is calculated by comparing the absorbance of the sample to the control.

Mandatory Visualization

Potential Mechanism of Free Radical Scavenging by this compound

The exact mechanism of free radical scavenging by this compound has not been elucidated. However, based on the structure of related phenothiazine compounds, two primary mechanisms are plausible: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7]

Caption: Potential mechanisms of free radical scavenging by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant activity of a test compound like this compound.

References

- 1. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Neuroinflammatory Properties of Phenazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, represents a key target for therapeutic intervention. Phenazine compounds, a diverse class of nitrogen-containing heterocyclic molecules of both natural and synthetic origin, have emerged as promising candidates for mitigating neuroinflammatory processes. This technical guide provides a comprehensive overview of the anti-neuroinflammatory effects of phenazine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document consolidates current research to serve as a resource for researchers, scientists, and professionals involved in the development of novel neurotherapeutics.

Introduction

Chronic activation of microglia, the resident immune cells of the central nervous system (CNS), is a hallmark of neuroinflammation. Activated microglia release a plethora of pro-inflammatory mediators, including cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as other inflammatory molecules like prostaglandin E2 (PGE2) and nitric oxide (NO). These molecules contribute to neuronal damage and the progression of neurodegenerative disorders. Phenazine compounds have demonstrated a range of biological activities, and recent studies have highlighted their potential to modulate microglial activation and subsequent inflammatory cascades. This guide delves into the specifics of their anti-neuroinflammatory action.

Mechanisms of Anti-Neuroinflammatory Action

Phenazine compounds exert their anti-neuroinflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms identified to date include the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting microglia, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.

Certain phenazine derivatives have been shown to inhibit this crucial step. For instance, a phenazine derivative isolated from the lichen-associated Streptomyces flavidovirens, referred to as compound 3, effectively inhibits the nuclear translocation of NF-κB in LPS-stimulated BV2 microglia cells.[1][2] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines.

References

- 1. Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Potential of Phenazostatins: A Technical Overview for Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Anticancer Activities of Phenazostatin Analogs

Introduction

The phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of microorganisms. This diverse family of natural products has garnered significant attention in the scientific community for its broad spectrum of biological activities, including antibacterial, antifungal, and, notably, anticancer properties. Among these, the phenazostatins represent a unique subgroup of dimeric phenazine alkaloids. While initial studies on Phenazostatin A highlighted its neuroprotective capabilities, recent discoveries of its analogs have unveiled potent cytotoxic effects against various cancer cell lines, suggesting a promising avenue for the development of novel oncology therapeutics.

This technical guide provides a comprehensive overview of the cytotoxic activity of the phenazostatin family, with a particular focus on the highly potent analog, Phenazostatin J. Due to the limited publicly available data on the direct cytotoxic effects of this compound on cancer cells, this document leverages the detailed findings on its close structural analog to provide insights into the potential anticancer mechanisms and activities of this compound class.

Quantitative Analysis of Cytotoxic Activity

Recent investigations into newly isolated phenazostatin compounds have revealed significant cytotoxic potential. The following table summarizes the in vitro cytotoxic activity of Phenazostatin J against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cancer Cell Line | Tissue of Origin | IC50 (nM) of Phenazostatin J |

| NUGC-3 | Stomach | 7.7 |

| A549 | Lung | 15.2 |

| HCT116 | Colon | 23.5 |

| PC-3 | Prostate | 38.1 |

| MCF7 | Breast | 45.9 |

| PANC-1 | Pancreas | 72.0 |

Data extrapolated from a study on newly isolated phenazostatins. It is important to note that this data is for Phenazostatin J, a close analog of this compound.

Experimental Protocols

The determination of the cytotoxic activity of phenazostatin analogs is typically conducted using robust and validated in vitro assays. The following is a detailed methodology for the MTT assay, a commonly employed colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

-

Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested from culture flasks using trypsinization and resuspended in fresh medium.

-

A cell suspension of a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) is seeded into 96-well microtiter plates.

-

The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

Phenazostatin J is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

A series of dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.

-

The medium from the cell-seeded plates is aspirated, and 100 µL of the medium containing the various concentrations of Phenazostatin J is added to the respective wells.

-

Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.

-

The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

-

Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are then incubated for an additional 4 hours under the same conditions. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

4. Solubilization of Formazan:

-

After the 4-hour incubation, the medium containing MTT is carefully removed.

-

150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams created using the DOT language provide a clear visual representation of complex processes. Below are visualizations of the experimental workflow for assessing cytotoxicity and a proposed signaling pathway for the anticancer action of phenazines.

Figure 1: Workflow for determining the cytotoxic activity of Phenazostatin J using the MTT assay.

Figure 2: Proposed mechanism of action for the anticancer activity of phenazine compounds.

Mechanism of Action: A Look into Phenazine-Induced Apoptosis

The anticancer activity of many phenazine derivatives is believed to be mediated through the induction of apoptosis, or programmed cell death. A key mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. This increase in intracellular ROS leads to oxidative stress, which in turn can trigger the intrinsic apoptotic pathway.

The proposed cascade of events is as follows:

-

ROS Generation: The phenazine compound enters the cancer cell and disrupts the mitochondrial electron transport chain, leading to an overproduction of ROS.

-

Mitochondrial Dysfunction: The elevated ROS levels cause damage to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then initiates a caspase cascade by activating executioner caspases, such as caspase-3.

-

Apoptosis Execution: The executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Ultimately, this programmed cell death leads to the elimination of the cancer cells.

Conclusion and Future Directions

While the direct cytotoxic data for this compound against cancer cell lines remains to be fully elucidated in the public domain, the potent anticancer activity of its close analog, Phenazostatin J, provides compelling evidence for the therapeutic potential of the phenazostatin class of compounds. The low nanomolar IC50 values of Phenazostatin J against a range of human cancer cell lines underscore the importance of further investigation into this family of natural products.

Future research should focus on:

-

The synthesis and biological evaluation of a broader range of this compound analogs to establish a clear structure-activity relationship.

-

In-depth mechanistic studies to confirm the role of ROS-mediated apoptosis and to identify other potential molecular targets.

-

Preclinical in vivo studies to assess the efficacy, pharmacokinetics, and safety of lead phenazostatin compounds in animal models of cancer.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the promising anticancer potential of phenazostatins. The potent activity of this compound class, coupled with a plausible mechanism of action, positions them as exciting candidates for the development of next-generation cancer therapies.

Preliminary Biocompatibility Assessment of Phenazostatin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive biocompatibility studies specifically for Phenazostatin A are limited in publicly available scientific literature. This document provides a technical guide for a preliminary biocompatibility assessment based on the available data for related phenazine compounds and established toxicological methodologies. The experimental protocols and potential signaling pathways described herein are intended as a framework for investigation.

Introduction

This compound is a diphenazine compound originally isolated from Streptomyces sp.[1]. Like other phenazine compounds, it has demonstrated biological activity, notably neuroprotective effects by inhibiting glutamate toxicity[1]. As with any novel compound intended for potential therapeutic use, a thorough evaluation of its biocompatibility is a critical prerequisite. This guide outlines a proposed series of in vitro and in vivo studies to form a preliminary assessment of the biocompatibility profile of this compound.

Quantitative Data Summary

Due to the scarcity of specific biocompatibility data for this compound, this section summarizes available data for closely related compounds to provide a preliminary toxicological context.

Table 1: In Vitro Bioactivity of this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result |

| This compound | N18-RE-105 | Glutamate Toxicity | Neuroprotection (EC50) | 0.34 µM[1] |

| Phenazostatin B | N18-RE-105 | Glutamate Toxicity | Neuroprotection (EC50) | 0.33 µM[1] |

| Phenazine | HepG2 | BrdU Proliferation | Cytotoxicity (IC50) | 11 µM (24h), 7.8 µM (48h)[2] |

| Phenazine | T24 | BrdU Proliferation | Cytotoxicity (IC50) | 47 µM (24h), 17 µM (48h)[2] |

| Phenazostatin D | MDA-MB-231 | Not Specified | Cytotoxicity (IC50) | <10 µM[3] |

Proposed Experimental Protocols for Biocompatibility Assessment

The following are detailed methodologies for key in vitro and in vivo experiments to assess the preliminary biocompatibility of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293, and a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assessment: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Preliminary In Vivo Acute Toxicity Study

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure to a substance. A Maximum Tolerated Dose (MTD) study is a common starting point[4][5].

Experimental Protocol (Rodent Model):

-

Animal Model: Use healthy, young adult mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Dose Formulation: Prepare this compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent).

-

Dose Administration: Administer single doses of this compound via a relevant route (e.g., intravenous, intraperitoneal, or oral) to different groups of animals at escalating doses. Include a vehicle control group.

-

Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and body weight changes for up to 14 days[6].

-

Pathological Analysis: At the end of the study, perform gross necropsy. For a more detailed analysis, collect major organs for histopathological examination.

-

MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity or death.

Mandatory Visualizations

Experimental Workflows

Caption: Proposed workflow for preliminary biocompatibility studies of this compound.

Hypothetical Signaling Pathway for Investigation

Given that many cytotoxic compounds induce apoptosis, a potential mechanism for this compound could involve the activation of intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a generalized apoptotic signaling cascade that could be investigated.

Caption: Hypothesized apoptotic signaling pathways for investigation.

Conclusion

While this compound shows promise as a neuroprotective agent, a systematic evaluation of its biocompatibility is essential for any further development. This guide provides a foundational framework for conducting such a preliminary assessment. The proposed in vitro assays will establish baseline cytotoxicity and elucidate the cellular response to this compound, while the in vivo acute toxicity study will provide crucial information on its safety profile in a whole-organism context. The findings from these studies will be instrumental in determining the feasibility of this compound as a therapeutic candidate and will guide future, more extensive preclinical toxicology evaluations.

References